Atrazine-ring-UL-14C
Overview
Description
Atrazine-ring-UL-14C is a radioisotope-labeled form of the herbicide atrazine, where one of the carbon atoms in the atrazine ring structure is replaced with a radioactive isotope of carbon, typically carbon-14. Atrazine itself is a selective triazine herbicide widely used to control broadleaf and grassy weeds, primarily in corn crops. The radioisotope labeling allows researchers to track the movement and transformation of atrazine in the environment using scintillation counting techniques .
Preparation Methods
The synthesis of Atrazine-ring-UL-14C involves the incorporation of carbon-14 into the atrazine molecule. The general synthetic route includes the following steps:
Synthesis of labeled cyanuric chloride: The starting material, cyanuric chloride, is labeled with carbon-14.
Substitution reactions: The labeled cyanuric chloride undergoes substitution reactions with ethylamine and isopropylamine to form the labeled atrazine.
Industrial production methods for atrazine typically involve large-scale chemical synthesis using similar substitution reactions but without the radioactive labeling. The reaction conditions include controlled temperatures and the use of solvents to facilitate the reactions .
Chemical Reactions Analysis
Atrazine-ring-UL-14C undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, atrazine can hydrolyze to form hydroxyatrazine.
Oxidation: Atrazine can be oxidized to form deethylatrazine and deisopropylatrazine.
Substitution: Atrazine can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include water, oxygen, and nucleophiles such as hydroxide ions. The major products formed from these reactions include hydroxyatrazine, deethylatrazine, and deisopropylatrazine .
Scientific Research Applications
Atrazine-ring-UL-14C is a valuable tool in environmental science research for studying:
Degradation pathways: Understanding how atrazine breaks down in soil, water, and plants.
Adsorption and desorption: Investigating how atrazine interacts with soil particles, influencing its mobility and persistence.
Leaching potential: Assessing the risk of atrazine contaminating groundwater.
Uptake and translocation: Studying how atrazine is absorbed and moved within plants, which helps understand its impact on non-target organisms.
Mechanism of Action
Atrazine exerts its herbicidal effects by inhibiting photosystem II, a crucial component of the photosynthetic electron transport chain in plants. This inhibition blocks electron transport, causing oxidative stress and ultimately leading to plant death. The molecular targets of atrazine include the D1 protein in the photosystem II complex .
Comparison with Similar Compounds
Atrazine-ring-UL-14C is unique due to its radioisotope labeling, which allows for detailed environmental tracking. Similar compounds include:
Simazine: Another triazine herbicide with similar uses and mechanisms of action.
Propazine: A triazine herbicide used for similar purposes but with different substitution patterns on the triazine ring.
Cyanazine: A triazine herbicide with a different substitution pattern, used for controlling weeds in various crops
These compounds share similar chemical structures and mechanisms of action but differ in their specific applications and environmental behaviors.
Properties
IUPAC Name |
6-chloro-4-N-ethyl-2-N-propan-2-yl-(2,4,6-14C3)1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClN5/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H2,10,11,12,13,14)/i6+2,7+2,8+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWJVTOOROXGIU-NTDPGYSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[14C]1=N[14C](=N[14C](=N1)Cl)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80486782 | |
Record name | Atrazine-ring-UL-14C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80486782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102029-43-6 | |
Record name | Atrazine-ring-UL-14C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80486782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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